2-(4-azidophenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

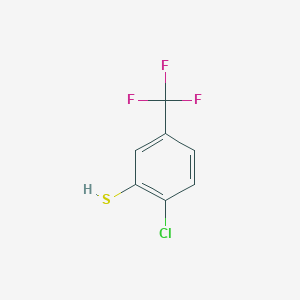

“2-(4-azidophenyl)ethan-1-ol” is a compound that contains an azido group (-N3) attached to a phenyl ring, and a hydroxyl group (-OH) attached to an ethane backbone . The azido group is a functional group known for its high reactivity, particularly in click chemistry reactions . The phenyl ring is a common structure in organic chemistry, contributing to the compound’s stability and influencing its reactivity. The hydroxyl group is a characteristic feature of alcohols, which are often polar and can participate in hydrogen bonding .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the azido group to a precursor molecule containing the phenyl ring and the ethan-1-ol group . This could potentially be achieved through nucleophilic substitution reactions or other methods used in organic synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-azidophenyl)ethan-1-ol” would be characterized by the presence of the azido group on the phenyl ring and the hydroxyl group on the ethane backbone . These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The azido group in “2-(4-azidophenyl)ethan-1-ol” is highly reactive and can participate in various chemical reactions . For example, azides are known to react with alkynes in the Huisgen cycloaddition (a type of click chemistry) to form 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-azidophenyl)ethan-1-ol” would be influenced by its functional groups . For example, the presence of the hydroxyl group would likely make the compound polar and capable of forming hydrogen bonds . The azido group could contribute to the compound’s reactivity .Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for “2-(4-azidophenyl)ethan-1-ol” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry . Its reactivity and the functional groups it contains make it a potentially interesting compound for further study.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-azidophenyl)ethan-1-ol involves the conversion of 4-nitrophenylacetic acid to 4-azidophenylacetic acid, which is then reduced to 2-(4-azidophenyl)ethan-1-ol.", "Starting Materials": [ "4-nitrophenylacetic acid", "Sodium azide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Conversion of 4-nitrophenylacetic acid to 4-azidophenylacetic acid", "a. Dissolve 4-nitrophenylacetic acid in methanol", "b. Add sodium azide to the solution and stir for several hours at room temperature", "c. Filter the solution to remove any solids", "d. Concentrate the filtrate under reduced pressure to obtain 4-azidophenylacetic acid", "Step 2: Reduction of 4-azidophenylacetic acid to 2-(4-azidophenyl)ethan-1-ol", "a. Dissolve 4-azidophenylacetic acid in methanol", "b. Add palladium on carbon and hydrogen gas to the solution and stir under hydrogenation conditions", "c. Filter the solution to remove the catalyst", "d. Add sodium borohydride to the solution and stir for several hours at room temperature", "e. Add acetic acid to the solution to quench the reaction", "f. Add sodium hydroxide to the solution to adjust the pH", "g. Extract the solution with dichloromethane", "h. Dry the organic layer over anhydrous sodium sulfate", "i. Concentrate the solution under reduced pressure to obtain 2-(4-azidophenyl)ethan-1-ol" ] } | |

CAS RN |

69258-88-4 |

Product Name |

2-(4-azidophenyl)ethan-1-ol |

Molecular Formula |

C8H9N3O |

Molecular Weight |

163.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.